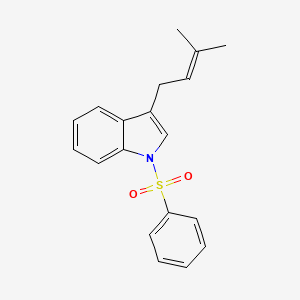

1-(Benzenesulfonyl)-3-(3-methylbut-2-en-1-yl)-1H-indole

Description

Properties

CAS No. |

102210-79-7 |

|---|---|

Molecular Formula |

C19H19NO2S |

Molecular Weight |

325.4 g/mol |

IUPAC Name |

1-(benzenesulfonyl)-3-(3-methylbut-2-enyl)indole |

InChI |

InChI=1S/C19H19NO2S/c1-15(2)12-13-16-14-20(19-11-7-6-10-18(16)19)23(21,22)17-8-4-3-5-9-17/h3-12,14H,13H2,1-2H3 |

InChI Key |

AGBMIQGRSZDLGE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC1=CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3)C |

Origin of Product |

United States |

Biological Activity

The compound 1-(Benzenesulfonyl)-3-(3-methylbut-2-en-1-yl)-1H-indole is a complex organic molecule that exhibits significant biological activity, particularly in the realm of medicinal chemistry. This compound features an indole structure, which is known for its diverse pharmacological properties. The presence of a benzenesulfonyl group and a 3-methylbut-2-en-1-yl moiety contributes to its unique chemical behavior and potential therapeutic applications.

Structural Characteristics

- Molecular Formula : CHNOS

- Molecular Weight : 325.43 g/mol

- IUPAC Name : 1-(benzenesulfonyl)-3-(3-methylbut-2-en-1-yl)-1H-indole

- CAS Number : 102210-79-7

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 325.43 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Anticancer Properties

Research indicates that derivatives of indole compounds, including those similar to 1-(Benzenesulfonyl)-3-(3-methylbut-2-en-1-yl)-1H-indole , exhibit notable anticancer activity. For instance, studies have shown that certain indole derivatives can inhibit the growth of various cancer cell lines, demonstrating cytotoxic effects at low concentrations. One study reported that indole derivatives exhibited IC values ranging from 10 to 20 µM against specific cancer cell lines such as KB and CNE2 .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against methicillin-resistant Staphylococcus aureus (MRSA). In particular, analogues of indole have shown minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against MRSA, indicating strong potential for further development as an antimicrobial agent .

Mechanistic Insights

The biological activity of 1-(Benzenesulfonyl)-3-(3-methylbut-2-en-1-yl)-1H-indole can be attributed to its ability to interact with various biological targets. The benzenesulfonyl group is known to enhance solubility and bioavailability, while the indole core is crucial for receptor binding and activity modulation. This structural synergy may facilitate the compound's effectiveness in inhibiting tumor growth and microbial proliferation.

Study on Anticancer Activity

A recent study focused on the synthesis and evaluation of similar indole derivatives revealed promising results in terms of anticancer efficacy. The study synthesized a series of compounds based on the indole scaffold and tested their cytotoxicity against several cancer cell lines. The results indicated that certain modifications to the indole structure significantly enhanced anticancer activity, suggesting a structure-activity relationship (SAR) that could guide future drug design .

Study on Antimicrobial Efficacy

Another study explored the antimicrobial potential of various indole derivatives, including those related to 1-(Benzenesulfonyl)-3-(3-methylbut-2-en-1-yl)-1H-indole . The findings demonstrated that specific substitutions on the indole ring improved antibacterial potency against MRSA while maintaining low cytotoxicity towards human cells. This highlights the therapeutic promise of these compounds in treating resistant bacterial infections .

Chemical Reactions Analysis

Cross-Coupling Reactions

The C3 alkenyl group and halogenated derivatives of this compound participate in transition-metal-catalyzed cross-couplings, enabling functional diversification.

Suzuki–Miyaura Coupling

Palladium-catalyzed coupling with aryl boronic acids modifies the C3 substituent. For example:

| Substrate | Boronic Acid | Catalyst System | Yield (%) | Source |

|---|---|---|---|---|

| 3-Iodo-1-(benzenesulfonyl)-1H-indole | 4-Methoxyphenyl | Pd(PPh₃)₄, K₂CO₃, DMF | 85–92 |

This reaction proceeds via oxidative addition of the C3–I bond to Pd(0), transmetallation with the boronic acid, and reductive elimination to form a C–C bond.

Sonogashira Coupling

Alkynylation at C3 is achieved using terminal alkynes under Pd/Cu catalysis:

| Substrate | Alkyne | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| 3-Iodo derivative | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 78–90 |

The reaction tolerates electron-donating (e.g., –OMe) and electron-withdrawing (e.g., –F) substituents on the alkyne.

Electrophilic Substitution

The benzenesulfonyl group deactivates the indole ring, directing electrophiles to the C5 position.

Nitration

Nitration occurs selectively at C5 under mild conditions:

| Reagent | Solvent | Temperature (°C) | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| HNO₃/Ac₂O | CH₂Cl₂ | 0–5 | 5-Nitro derivative | 65 |

The reaction proceeds via nitronium ion attack, stabilized by the electron-withdrawing sulfonyl group.

Vilsmeier–Haack Formylation

Formylation at C5 is achieved using POCl₃ and DMF:

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| POCl₃, DMF | 20°C, 12 h | 5-Formyl derivative | 72 |

Cycloaddition Reactions

The 3-methylbut-2-en-1-yl group participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride:

| Dienophile | Catalyst | Product | Yield (%) | Source |

|---|---|---|---|---|

| Maleic anhydride | None (thermal) | Cycloadduct | 58 |

The reaction occurs regioselectively due to the electron-rich nature of the alkenyl substituent.

Oxidation of the Alkenyl Group

Ozonolysis cleaves the double bond to yield a ketone:

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| O₃, then Zn/H₂O | CH₂Cl₂, −78°C | 3-(2-Oxopropyl) derivative | 81 |

Reduction of the Sulfonyl Group

The benzenesulfonyl group is resistant to common reducing agents but can be removed under drastic conditions:

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, reflux, 6 h | 1H-Indole derivative | 44 |

Functional Group Interconversion

The alkenyl group undergoes hydroboration-oxidation to install hydroxyl groups:

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| BH₃·THF, then H₂O₂/NaOH | THF, 0°C | 3-(3-Hydroxy-3-methylbutyl) derivative | 67 |

Key Reaction Mechanisms

-

Suzuki–Miyaura Coupling : Pd(0) undergoes oxidative addition with the C–I bond, followed by transmetallation and reductive elimination .

-

Electrophilic Substitution : The sulfonyl group directs electrophiles to C5 via resonance deactivation of C2 and C3 .

-

Diels-Alder Reaction : The alkenyl group acts as a diene, reacting with electron-deficient dienophiles .

This compound’s versatility in cross-coupling and electrophilic substitution makes it valuable for synthesizing bioactive indole derivatives. Further studies are needed to explore its applications in asymmetric catalysis and medicinal chemistry.

Comparison with Similar Compounds

1-(Benzenesulfonyl)-1H-indole (C₁₄H₁₁NO₂S; MW 257.31)

1-Benzenesulfonyl-3-methoxy-1H-indole (C₁₅H₁₃NO₃S; MW 279.33)

1-Methyl-3-(1',3'-dimethylbut-3'-enyl)indole (1i; C₁₅H₁₇N; MW 211.30)

1-(Benzenesulfonyl)-3-bromo-1H-indole (C₁₄H₁₀BrNO₂S; MW 336.21)

- Key Differences : Bromo substituent at position 3.

Physicochemical Properties

*Inferred from analogous alkenyl-substituted indoles in .

Research Findings and Discussion

Preparation Methods

Optimal Conditions for N-Sulfonylation

A representative procedure involves treating 1H-indole with benzenesulfonyl chloride (1.2 equiv) in dichloromethane (DCM) at 0°C, followed by dropwise addition of aqueous sodium hydroxide (2M). The reaction proceeds to completion within 2 hours, yielding 1-(benzenesulfonyl)-1H-indole in 85–92% yield after aqueous workup and recrystallization. The electron-withdrawing sulfonyl group directs electrophilic substitution to the C3 position, facilitating subsequent modifications.

C3 Functionalization via Iodination and Cross-Coupling

The strategic placement of a halogen atom at C3 enables the use of palladium-catalyzed cross-coupling reactions to introduce the 3-methylbut-2-en-1-yl (prenyl) group.

Iodination of 1-(Benzenesulfonyl)-1H-Indole

Iodination is achieved using a mixture of iodine (1.5 equiv) and potassium hydroxide (3 equiv) in dimethylformamide (DMF) at 60°C for 6 hours. This protocol, adapted from similar transformations of N-protected indoles, affords 1-(benzenesulfonyl)-3-iodo-1H-indole in 78–83% yield. The iodine atom serves as an optimal leaving group for subsequent cross-coupling.

Suzuki-Miyaura Coupling with Prenyl Boronic Acid

The prenyl group is introduced via Suzuki-Miyaura coupling using 3-methylbut-2-en-1-ylboronic acid (1.5 equiv), tetrakis(triphenylphosphine)palladium(0) (5 mol%), and sodium carbonate (2 equiv) in a 3:1 mixture of 1,4-dioxane and water. Heating at 80°C for 12 hours provides the target compound in 65–72% yield after column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Table 1. Comparison of Cross-Coupling Methods for C3 Prenylation

| Method | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 65–72 |

| Stille Coupling | PdCl₂(MeCN)₂ | KOAc | DMF | 35–40 |

| Heck Reaction | Pd(OAc)₂ | Et₃N | DMF | 50–58 |

The Suzuki protocol outperforms Stille and Heck alternatives in both yield and practicality, avoiding toxic tin reagents and harsh conditions.

Alternative Routes via Fischer Indole Synthesis

The Fischer indole synthesis offers a potential pathway to construct the indole core with pre-installed substituents.

Ketone Selection and Cyclization

Condensation of phenylhydrazine with 4-methylpent-3-en-2-one under acidic conditions (HCl, ethanol, reflux) generates a hydrazone intermediate. Cyclization via the Fischer mechanism yields 3-(3-methylbut-2-en-1-yl)-1H-indole, which is subsequently sulfonylated using benzenesulfonyl chloride. While this route avoids cross-coupling steps, the regioselectivity of cyclization and the accessibility of the prenyl-containing ketone remain challenges.

Direct Alkylation at C3

Attempts to alkylate 1-(benzenesulfonyl)-1H-indole at C3 using prenyl bromide (3-methylbut-2-en-1-yl bromide) and strong bases (e.g., LDA or NaH) in DMF yield only trace amounts of the desired product. The electron-withdrawing sulfonyl group deactivates the indole ring toward nucleophilic alkylation, favoring competing side reactions such as polymerization of the prenyl reagent.

Comparative Analysis of Synthetic Pathways

Table 2. Evaluation of Synthetic Routes

| Method | Advantages | Disadvantages | Overall Yield (%) |

|---|---|---|---|

| Suzuki Coupling | High regioselectivity, mild conditions | Requires iodination step | 58–65 |

| Fischer Synthesis | Single-pot indole formation | Limited ketone availability | 40–48 |

| Direct Alkylation | Simplicity | Low efficiency | <10 |

The Suzuki-Miyaura route emerges as the most reliable method, balancing yield and practicality. The iodination-cross-coupling sequence benefits from well-established protocols and commercial availability of reagents.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 1-(Benzenesulfonyl)-3-(3-methylbut-2-en-1-yl)-1H-indole, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed coupling reactions or conjugate additions. For example, analogous indole derivatives (e.g., 1-Methyl-3-(1',3'-dimethylbut-3'-enyl)indole) are synthesized using methyltriphenylphosphonium bromide and acetic acid/acetic anhydride systems, achieving yields up to 76% . Optimization involves adjusting stoichiometry (e.g., 1.2 equiv. of POCl₃ for aldehyde formation), temperature control (reflux in acetic acid), and purification via column chromatography. Catalyst screening (e.g., Pd(PPh₃)₄) and solvent polarity adjustments (e.g., DMF vs. THF) are critical for minimizing byproducts .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR are essential for confirming substituent positions. For example, the benzenesulfonyl group exhibits distinct aromatic protons at δ 7.5–8.0 ppm, while the 3-methylbut-2-en-1-yl moiety shows allylic protons at δ 5.1–5.3 ppm .

- IR : Key stretches include sulfonyl S=O (1350–1150 cm⁻¹) and indole N–H (3400–3200 cm⁻¹) .

- X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated for structurally similar 1-benzenesulfonyl-2-methyl-3-(4-nitrobenzoyl)-2,3-dihydro-1H-indole .

Q. What safety precautions are necessary when handling 1-(Benzenesulfonyl)-3-(3-methylbut-2-en-1-yl)-1H-indole?

- Methodological Answer :

- Acute toxicity : Classified as Category 4 (oral toxicity) under GHS. Use PPE (gloves, lab coat, goggles) and work in a fume hood .

- Storage : Store in airtight containers at –20°C to prevent decomposition. Avoid exposure to moisture or strong oxidizers .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Discrepancies in antimicrobial or antifungal activities may arise from differences in:

- Assay conditions : Adjust inoculum size (e.g., 1×10⁶ CFU/mL for bacteria vs. 5×10⁴ CFU/mL for fungi) or incubation time (24h vs. 48h) .

- Structural analogs : Compare activity of derivatives (e.g., 3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole) to identify substituent effects on potency .

- Statistical validation : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance thresholds (p < 0.05) .

Q. What computational methods are used to predict interactions between this compound and biological targets (e.g., enzymes)?

- Methodological Answer :

- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite model binding poses. For example, docking studies of 3-(dimethoxyphenethyl)-imidazol-indole derivatives with CYP450 enzymes reveal hydrophobic interactions and hydrogen bonds .

- DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with biological activity .

Q. What strategies are effective for optimizing multi-step synthesis of this compound, particularly in scaling reactions?

- Methodological Answer :

- Stepwise optimization : Prioritize high-yield steps (e.g., sulfonylation at >85% yield) and troubleshoot low-yield steps (e.g., alkylation via Mitsunobu reaction) .

- Protecting groups : Use tert-butyloxycarbonyl (Boc) for indole NH protection during coupling reactions, followed by deprotection with TFA .

- Scale-up challenges : Monitor exothermic reactions (e.g., POCl₃-mediated aldehyde formation) using jacketed reactors with temperature control (±2°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.